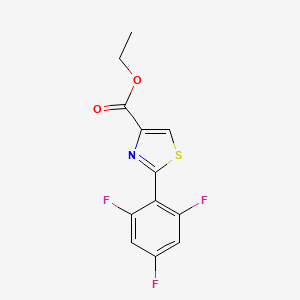![molecular formula C9H15NO5 B13685257 Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate is an organic compound with the molecular formula C9H15NO5 It is a derivative of cyclopropaneacetic acid and contains a nitro group, a hydroxy group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate typically involves the reaction of cyclopropaneacetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents. The hydroxy group is usually added via a hydroxylation reaction, which can be achieved using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters and other derivatives.
科学研究应用
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.
相似化合物的比较
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate can be compared with other similar compounds such as:
Cyclopropaneacetic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Nitroalkanes: Compounds containing nitro groups that undergo similar redox reactions.
Hydroxy esters: Esters with hydroxy groups that participate in hydrogen bonding and hydrolysis reactions.
List of Similar Compounds
- Cyclopropaneacetic acid, 1-(2-hydroxy-1-nitroethyl)-, ethyl ester
- Ethyl 2-nitropropanoate
- 2-Hydroxyethyl acetate
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 2-[1-(2-hydroxy-1-nitroethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H15NO5/c1-2-15-8(12)5-9(3-4-9)7(6-11)10(13)14/h7,11H,2-6H2,1H3 |
InChI 键 |
ACGDYWXCIKBLIM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CC1)C(CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



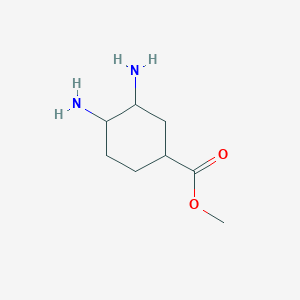
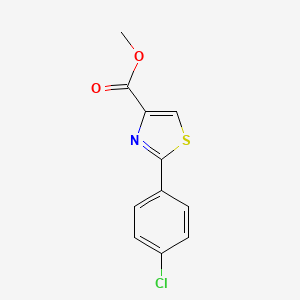
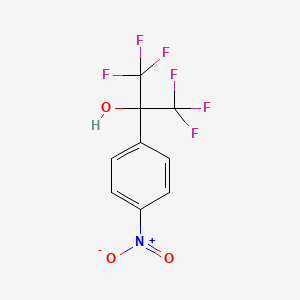
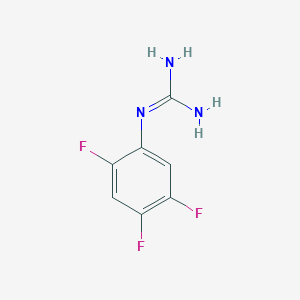
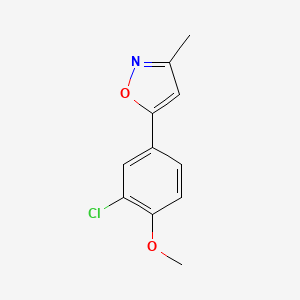
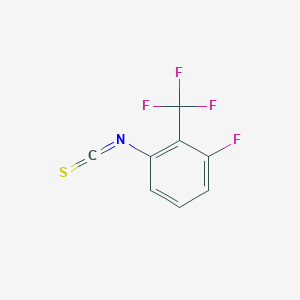
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
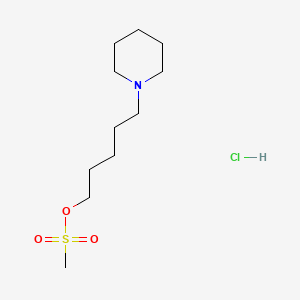
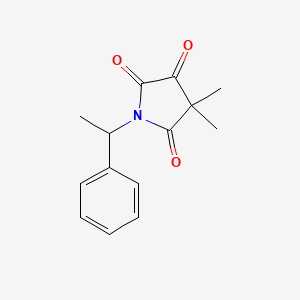
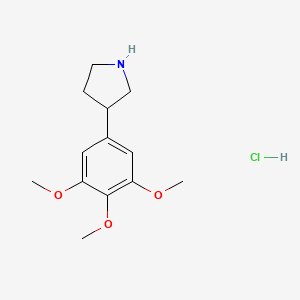
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)

